![molecular formula C13H18N2O3 B14252746 N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine CAS No. 188955-44-4](/img/structure/B14252746.png)
N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamoyl group attached to a glycine molecule, with a methyl group and a propan-2-yl phenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine typically involves the reaction of glycine with N-methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl} chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}alanine
- N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}valine
- N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}leucine
Uniqueness
N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine stands out due to its specific structure, which imparts unique reactivity and properties
Propiedades
Número CAS |
188955-44-4 |
|---|---|
Fórmula molecular |
C13H18N2O3 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-[methyl-[(4-propan-2-ylphenyl)carbamoyl]amino]acetic acid |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)10-4-6-11(7-5-10)14-13(18)15(3)8-12(16)17/h4-7,9H,8H2,1-3H3,(H,14,18)(H,16,17) |
Clave InChI |
ITPOTIJWUQGFAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC(=O)N(C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



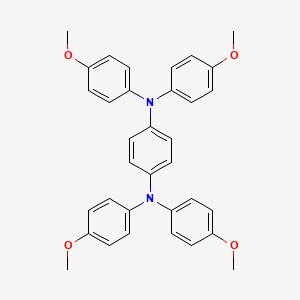

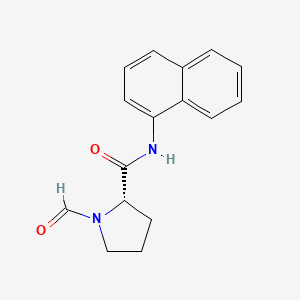
![2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14252690.png)
![4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B14252697.png)


![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)
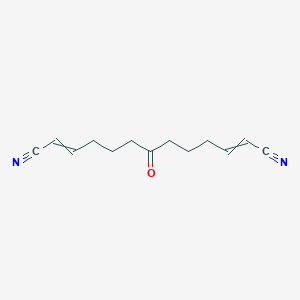
![(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione](/img/structure/B14252753.png)
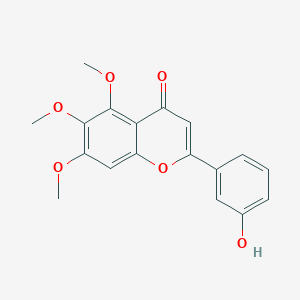
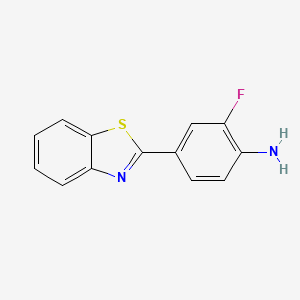
![1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14252766.png)
